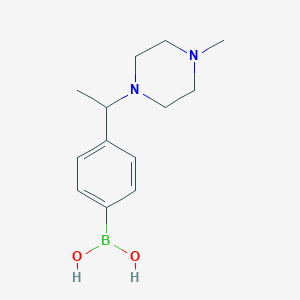

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid

Description

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl group substituted with a 1-(4-methylpiperazin-1-yl)ethyl moiety. Its molecular formula is C₁₁H₁₇BN₂O₂, with a molecular weight of 220.08 g/mol . The compound’s structure combines a boronic acid group, which enables participation in Suzuki-Miyaura cross-coupling reactions, with a 4-methylpiperazine ethyl chain that may enhance solubility and modulate biological activity, particularly in targeting proteases or receptors . The hydrochloride salt of this compound (CAS: 1704069-16-8) is also documented, highlighting its relevance in pharmaceutical research .

Properties

IUPAC Name |

[4-[1-(4-methylpiperazin-1-yl)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18/h3-6,11,17-18H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJJUVULSZUPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 4-methylpiperazine.

Formation of Intermediate: The first step involves the reaction of 4-bromoacetophenone with 4-methylpiperazine to form an intermediate compound, 4-(1-(4-methylpiperazin-1-yl)ethyl)phenyl bromide.

Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), and temperature (80-100°C).

Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), and mild temperature conditions.

Substitution: Electrophiles (e.g., alkyl halides), solvent (e.g., dichloromethane), and room temperature.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid typically involves:

- Hydroboration : A common method where a B-H bond is added across an alkene or alkyne.

- Palladium-Catalyzed Reactions : Such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds.

Organic Chemistry

The compound is widely used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction is essential for constructing complex organic molecules and pharmaceuticals.

Biological Applications

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting serine proteases and kinases. Its mechanism typically involves reversible covalent bonding with active site residues in enzymes, disrupting biochemical pathways critical for cellular functions.

Medicinal Chemistry

The compound shows potential therapeutic applications:

- Anticancer Properties : Investigated for its ability to inhibit tumor growth through enzyme inhibition.

- Anti-inflammatory Effects : Explored for its potential to reduce inflammation by targeting specific enzymes involved in inflammatory pathways.

Industrial Applications

In industry, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes enhances the efficiency of synthetic routes.

Case Study 1: Antibacterial Activity

Research has demonstrated that boronic acids can inhibit bacterial penicillin-binding proteins (PBPs), which are vital for bacterial cell wall synthesis. The specific interactions of this compound with PBPs have shown promise as a potential antibacterial agent against resistant strains of bacteria.

| Study | Findings |

|---|---|

| The compound exhibited significant inhibition against Streptococcus pneumoniae and Streptococcus pyogenes, indicating its potential in treating bacterial infections. |

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit serine proteases, suggesting its utility in developing therapeutic agents targeting proteolytic enzymes involved in various diseases.

| Study | Findings |

|---|---|

| The compound demonstrated effective inhibition rates comparable to established protease inhibitors, highlighting its potential in drug development. |

Mechanism of Action

The mechanism of action of (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Modifications

(4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic Acid

- Molecular Formula : C₂₀H₃₇BN₂O₃Si

- Molecular Weight : 392.43 g/mol

- Key Features: Incorporates a silyl-protected hydroxyethyl group on the piperazine ring. The tert-butyldimethylsilyl (TBS) group also serves as a protective moiety for synthetic intermediate handling .

3-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid Hydrochloride

- Molecular Formula : C₁₂H₁₈BClN₂O₃

- Molecular Weight : 284.55 g/mol

- Key Features : Replaces the ethyl linker with a carbonyl group , directly connecting the piperazine to the phenyl ring. This alteration reduces conformational flexibility but may enhance binding affinity to planar enzymatic active sites (e.g., proteases). The hydrochloride salt improves aqueous solubility for in vitro assays .

(4-(4-(Dimethylsulfamoyl)piperazin-1-yl)phenyl)boronic Acid

- Molecular Formula : C₁₂H₁₈BN₃O₄S

- Molecular Weight : 311.17 g/mol

- Key Features : Substitutes the methyl group on piperazine with a dimethylsulfamoyl group , introducing strong electron-withdrawing properties. This modification could enhance interactions with polar residues in target proteins, such as viral proteases .

Analogues with Alternative Heterocycles

(4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)boronic Acid

- Molecular Formula: C₁₂H₁₈BNO₂

- Molecular Weight : 219.09 g/mol

- Key Features: Replaces 4-methylpiperazine with pyrrolidine, a five-membered heterocycle.

(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid

Functional Analogues in Drug Discovery

- BE8 and 6A8: Boronic acid-based inhibitors of SARS-CoV-2 main protease (Mpro), demonstrating IC₅₀ values in the nanomolar range. These compounds highlight the role of boronic acids in forming reversible covalent bonds with catalytic serine or cysteine residues .

- Bortezomib : A clinically approved proteasome inhibitor containing a boronic acid group, emphasizing the pharmacophoric importance of boron in drug design .

Comparative Analysis Table

Biological Activity

(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. The incorporation of boronic acid and piperazine moieties in its structure suggests unique interactions with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H21BN2O2

- Molecular Weight : 248.14 g/mol

The presence of the boronic acid group allows for reversible binding with diols, which is crucial for its biological activity, particularly in enzyme inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to inhibit proteasomes, which are essential for protein degradation in cells. This mechanism is similar to that of Bortezomib, a well-known anticancer drug . The piperazine moiety enhances the compound's affinity for biological targets by facilitating hydrogen bonding and improving solubility in physiological conditions.

Enzyme Inhibition

Research indicates that compounds containing both piperazine and boronic acid functionalities can effectively inhibit various enzymes. For instance, studies have shown that derivatives of piperazine-boronic acid can selectively inhibit the activity of proteasomes, leading to apoptosis in cancer cells .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cell lines. For example, it has been tested against breast cancer cell lines, showing a reduction in cell viability at concentrations as low as 10 µM .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Studies indicate that the compound can cross the blood-brain barrier due to its lipophilic nature, which may enhance its efficacy against central nervous system tumors .

Toxicity assessments reveal that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Further optimization of its structure is necessary to improve selectivity towards cancer cells while minimizing off-target effects .

Q & A

Q. Table 1. Comparative Yields in Suzuki Couplings

| Boronic Acid Derivative | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylpiperazine analog | PdCl₂(Ph₃P)₂/XPhos | 71 | |

| Piperidine analog | Pd(OAc)₂/SPhos | 68 | |

| Methylsulfanyl analog | PdCl₂(dppf) | 72 |

Q. Table 2. Thermal Stability Profiles

| Condition | Decomposition Onset (°C) | Technique |

|---|---|---|

| Ambient (N₂ atmosphere) | 215 | TGA |

| Humid (75% RH) | 185 | DSC |

Key Notes

- Contradictions in data often stem from reaction scale, solvent purity, or crystallographic disorder.

- Advanced users should cross-validate computational predictions with experimental mutagenesis or isotopic labeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.